![molecular formula C15H10BrF3N2O2S B567227 5-Bromo-1-tosyl-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1207625-37-3](/img/structure/B567227.png)
5-Bromo-1-tosyl-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-1-tosyl-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine: is a complex organic compound that features a bromine atom, a tosyl group, and a trifluoromethyl group attached to a pyrrolo[2,3-b]pyridine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-tosyl-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic reactions. One common method includes the bromination of a pyrrolo[2,3-b]pyridine precursor followed by the introduction of the tosyl and trifluoromethyl groups under specific reaction conditions. The bromination step often employs reagents such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The tosylation can be achieved using tosyl chloride in the presence of a base such as pyridine. The trifluoromethylation step might involve the use of trifluoromethyl iodide (CF3I) and a suitable catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents, catalysts, and purification methods are also tailored to minimize costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-1-tosyl-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[2,3-b]pyridines, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The synthesis of 5-Bromo-1-tosyl-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine typically involves multi-step reactions starting from simpler pyrrole derivatives. One common synthetic route includes the introduction of a tosyl group followed by bromination and trifluoromethylation. The compound can be characterized using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and purity .
Inhibitors of Enzymatic Activity
Anti-inflammatory Properties
Compounds featuring the pyrrolo[2,3-b]pyridine framework have demonstrated anti-inflammatory activities. For example, studies have shown that certain derivatives can significantly inhibit TNF-α release from macrophages exposed to pro-inflammatory stimuli, indicating potential therapeutic applications in treating inflammatory diseases .
Antioxidant Activity
Case Study 1: DYRK1A Inhibition
Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory effects of a specific pyrrolo[2,3-b]pyridine derivative on BV2 microglial cells. The study demonstrated that treatment with this compound led to a significant reduction in pro-inflammatory cytokines, supporting its potential as a therapeutic agent for neuroinflammatory conditions .
Wirkmechanismus
The mechanism of action of 5-Bromo-1-tosyl-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups can participate in various non-covalent interactions, such as hydrogen bonding and van der Waals forces, influencing the compound’s binding affinity to its targets. The tosyl group can enhance the compound’s solubility and stability, facilitating its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Bromo-2-(trifluoromethyl)pyridine
- 5-Fluoro-1-(2-fluorophenyl)-1H-pyrazol-3-yl-pyridine
- 2-Chloro-5-(trifluoromethyl)pyridine
Uniqueness
Compared to similar compounds, 5-Bromo-1-tosyl-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of the tosyl group, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific solubility and stability characteristics.
Biologische Aktivität
5-Bromo-1-tosyl-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (CAS No. 1207625-37-3) is a complex organic compound characterized by a unique structure that includes a bromine atom, a tosyl group, and a trifluoromethyl group attached to a pyrrolo[2,3-b]pyridine core. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the inhibition of specific kinases and as an antitumor agent.
Chemical Structure and Properties
The molecular formula of this compound is C₁₅H₁₀BrF₃N₂O₂S, with a molecular weight of 419.22 g/mol. The presence of multiple functional groups suggests a complex interaction with biological targets.
Property | Value |
---|---|
Molecular Formula | C₁₅H₁₀BrF₃N₂O₂S |
Molecular Weight | 419.22 g/mol |
CAS Number | 1207625-37-3 |
Purity | ≥95% |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, particularly kinases. The bromine and trifluoromethyl groups enhance the compound's lipophilicity and binding affinity, while the tosyl group improves solubility and stability in biological systems. These interactions can lead to inhibition of kinase activity, which is crucial in various signaling pathways associated with cancer and metabolic disorders.
Kinase Inhibition
This compound has been identified as a potential inhibitor of SGK-1 kinase. Inhibitors of SGK-1 are being explored for their therapeutic implications in treating various diseases, including cancer and metabolic disorders. The trifluoromethyl group is believed to enhance the compound's bioavailability and effectiveness in biological systems.
Case Studies and Research Findings
While direct studies on this compound are scarce, related research provides insights into its potential applications:
- Antitumor Activity Against Murine Leukemia : Compounds structurally related to pyrrolo[2,3-b]pyridines have shown in vitro antitumor activity against P388 murine leukemia cell lines. This suggests that similar derivatives may exhibit comparable effects .
- Inhibition of Cyclin-dependent Kinases (CDKs) : Some pyrrolopyridine derivatives have been reported to inhibit CDKs involved in cell cycle regulation, leading to decreased proliferation and induction of apoptosis in cancer cells .
Eigenschaften
IUPAC Name |
5-bromo-1-(4-methylphenyl)sulfonyl-3-(trifluoromethyl)pyrrolo[2,3-b]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrF3N2O2S/c1-9-2-4-11(5-3-9)24(22,23)21-8-13(15(17,18)19)12-6-10(16)7-20-14(12)21/h2-8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEDHAEPABHHQBI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=CC(=C3)Br)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrF3N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10736383 |
Source
|
Record name | 5-Bromo-1-(4-methylbenzene-1-sulfonyl)-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10736383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1207625-37-3 |
Source
|
Record name | 5-Bromo-1-(4-methylbenzene-1-sulfonyl)-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10736383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.